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The rise of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases

(MBLs) represents a critical global health threat. These enzymes effectively hydrolyze a broad

spectrum of β-lactam antibiotics, including the last-resort carbapenems, rendering them

ineffective. This guide provides an in-depth technical overview of ANT2681, a novel MBL

inhibitor, and its role in restoring the efficacy of carbapenems against these multidrug-resistant

pathogens.

Introduction to ANT2681
ANT2681 is a specific, competitive inhibitor of metallo-β-lactamases.[1][2][3][4] It is being

developed in combination with the carbapenem antibiotic meropenem to combat serious

infections caused by MBL-producing bacteria.[5][6] The primary mechanism of resistance in

these bacteria is the production of MBLs, such as New Delhi Metallo-β-lactamase (NDM),

Verona integron-encoded MBL (VIM), and imipenemase (IMP), which all belong to Ambler class

B β-lactamases.[5] These enzymes possess a dinuclear zinc ion cluster in their active site,

which is essential for their hydrolytic activity against β-lactam antibiotics.[5][6] ANT2681 is

designed to interact with this zinc cluster, thereby inactivating the MBL and protecting the

partner antibiotic from degradation.[5][6]
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ANT2681 functions as a competitive inhibitor of MBLs.[1][2][3][4] It binds to the active site of

the MBL enzyme, preventing it from hydrolyzing β-lactam antibiotics like meropenem. This

inhibition is achieved through interaction with the dinuclear zinc ions that are crucial for the

catalytic activity of the enzyme.[5][6][7] By neutralizing the primary resistance mechanism,

ANT2681 restores the susceptibility of the MBL-producing bacteria to the partner carbapenem.

Mechanism of Carbapenem Resistance
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Figure 1: Mechanism of ANT2681 Action.

Quantitative Data: In Vitro Efficacy
Susceptibility studies have demonstrated the potent ability of ANT2681 to restore the activity of

meropenem against a large collection of MBL-producing Enterobacterales.

Organism Set
Meropenem
MIC50/MIC90
(µg/mL)

Meropenem +
ANT2681 (8 µg/mL)
MIC50/MIC90
(µg/mL)

Reference

MBL-positive

Enterobacterales

(n=1,687)

>32/>32 0.25/8 [1][2]

NDM-producing CRE

(n=1,108)
>32/>32 0.25/8 [1]

The combination of meropenem and ANT2681 has also shown significant activity against

isolates producing different types of MBLs.

MBL Genotype
% Inhibition with
Meropenem (8 µg/mL) +
ANT2681 (8 µg/mL)

Reference

NDM-CRE 92.5% [1]

VIM-positive 74.9% [1][2]

IMP-positive 85.7% [1][2]

Quantitative Data: In Vivo Pharmacodynamics
The pharmacodynamics of the meropenem-ANT2681 combination were evaluated in a murine

neutropenic thigh infection model against NDM-producing Enterobacteriaceae.
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Parameter Value
Experimental
Conditions

Reference

Meropenem

background dose
50 mg/kg q4h s.c.

Minimal antibacterial

effect
[5][6]

ANT2681 half-

maximal effect dose
89 mg/kg q4h i.v.

On meropenem

background
[5][6]

Relevant ANT2681

pharmacodynamic

index

Area Under the Curve

(AUC)

Dose fractionation

study
[5][6]

Stasis exposure target

(fT > potentiated

meropenem MIC)

40%

3-D surface analysis

of 5 NDM-producing

strains

[6]

Stasis exposure target

(ANT2681 AUC)
700 mg·h/liter

3-D surface analysis

of 5 NDM-producing

strains

[6]

Experimental Protocols
In Vitro Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of meropenem in

combination with a fixed concentration of ANT2681 against MBL-producing Enterobacterales.

Methodology:

Method: Broth microdilution according to Clinical and Laboratory Standards Institute (CLSI)

guidelines.[5]

Media: Cation-adjusted Mueller-Hinton broth (CAMHB).[4]

Antibiotic Preparation: Meropenem is prepared in doubling dilutions in microtiter wells.[5]

Inhibitor Preparation: ANT2681 is dissolved in dimethyl sulfoxide (DMSO) and added to each

well at a fixed concentration (e.g., 8 mg/liter).[5]
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Inoculum: Bacterial isolates are grown to a standardized density and inoculated into the

microtiter plates.

Incubation: Plates are incubated at 35°C for 16-20 hours.

Endpoint: The MIC is recorded as the lowest concentration of meropenem that completely

inhibits visible bacterial growth.
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In Vitro Susceptibility Testing Workflow
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Figure 2: In Vitro Susceptibility Testing Workflow.
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Murine Neutropenic Thigh Infection Model
Objective: To evaluate the in vivo efficacy and pharmacodynamics of the meropenem-ANT2681
combination.

Methodology:

Animal Model: Neutropenic mice are used to minimize the contribution of the host immune

system to bacterial clearance. Neutropenia is typically induced by cyclophosphamide

administration.

Infection: A defined inoculum of an NDM-producing Enterobacteriaceae strain is injected into

the thigh muscle of the mice.

Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated.

Meropenem is administered subcutaneously (s.c.).

ANT2681 is administered intravenously (i.v.).

Dosing regimens (dose and frequency) are varied for dose-ranging and dose-fractionation

studies.

Sample Collection: At the end of the treatment period (e.g., 24 hours), mice are euthanized,

and the thigh muscles are excised and homogenized.

Bacterial Quantification: The number of viable bacteria (colony-forming units, CFU) in the

thigh homogenates is determined by plating serial dilutions on appropriate agar media.

Data Analysis: The change in bacterial burden (log10 CFU/thigh) over the treatment period is

calculated relative to the initial bacterial load. Pharmacodynamic parameters (e.g., fT > MIC,

AUC/MIC) are correlated with the observed antibacterial effect.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15566183?utm_src=pdf-body
https://www.benchchem.com/product/b15566183?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Murine Neutropenic Thigh Model Workflow
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Figure 3: Murine Neutropenic Thigh Model Workflow.
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Conclusion
ANT2681, in combination with meropenem, presents a promising therapeutic strategy to

address the challenge of infections caused by MBL-producing CRE. Its potent, competitive

inhibition of a broad range of MBLs restores the clinical utility of carbapenems against these

highly resistant pathogens. The robust in vitro and in vivo data provide a strong foundation for

the continued clinical development of this important new agent in the fight against antimicrobial

resistance.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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